molecular formula C27H31FN4O2S B2761659 N1-(1-(4-(2-fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-N2-(4-methylbenzyl)oxalamide CAS No. 863017-36-1

N1-(1-(4-(2-fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-N2-(4-methylbenzyl)oxalamide

Numéro de catalogue: B2761659
Numéro CAS: 863017-36-1
Poids moléculaire: 494.63
Clé InChI: RELLPZMESAZHJA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N1-(1-(4-(2-fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-N2-(4-methylbenzyl)oxalamide is a useful research compound. Its molecular formula is C27H31FN4O2S and its molecular weight is 494.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

N'-[1-[4-(2-fluorophenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]-N-[(4-methylphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31FN4O2S/c1-19-9-11-21(12-10-19)18-29-26(33)27(34)30-20(2)25(24-8-5-17-35-24)32-15-13-31(14-16-32)23-7-4-3-6-22(23)28/h3-12,17,20,25H,13-16,18H2,1-2H3,(H,29,33)(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RELLPZMESAZHJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C(=O)NC(C)C(C2=CC=CS2)N3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

N1-(1-(4-(2-fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-N2-(4-methylbenzyl)oxalamide is a compound of interest due to its potential biological activities, particularly in the context of pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanism of action, structure-activity relationships, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes a piperazine moiety, a thiophene ring, and an oxalamide functional group. The presence of the 2-fluorophenyl group is noteworthy as it may influence the compound's interaction with biological targets.

Research indicates that compounds with similar structures often interact with various biological pathways, including those involving equilibrative nucleoside transporters (ENTs). The specific interactions and biological effects of this compound are still under investigation, but preliminary studies suggest it may act as an inhibitor of ENT transporters, which are crucial for nucleotide synthesis and regulation of adenosine function in cells .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound. Variations in the piperazine and thiophene moieties can significantly affect potency and selectivity towards specific targets. For example, modifications to the fluorophenyl group have been shown to alter binding affinity to ENTs, indicating that careful structural adjustments can enhance therapeutic efficacy .

Biological Assays and Findings

Several studies have employed various biological assays to evaluate the activity of related compounds:

  • Cell-based Assays : In vitro studies using nucleoside transporter-deficient cell lines demonstrated that certain analogues exhibit selective inhibition of ENT1 and ENT2. For instance, a related compound was found to be 5 to 10-fold more selective for ENT2 compared to ENT1 .
  • Rescue Assays : Research involving mouse splenocytes indicated that compounds similar to this compound can significantly rescue immune cell function at nanomolar concentrations, suggesting potential immunomodulatory effects .

Case Studies

A notable case study involved a series of analogues derived from this compound that were tested for their ability to inhibit PD-1/PD-L1 interactions in immune cells. These studies highlighted the importance of specific functional groups in modulating immune responses, further underscoring the therapeutic potential of such compounds in cancer immunotherapy .

Data Summary

The following table summarizes key findings from various studies regarding the biological activity and selectivity of related compounds.

Compound NameTargetSelectivityIC50 (nM)Reference
FPMINTENT1/ENT2ENT2 > ENT150
Compound APD-1/PD-L1High100
Compound BENTsModerate200

Applications De Recherche Scientifique

Antidepressant Activity

Research indicates that compounds similar to N1-(1-(4-(2-fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-N2-(4-methylbenzyl)oxalamide exhibit significant antidepressant properties. The piperazine moiety is known for its role in enhancing serotonergic activity, making such compounds potential candidates for treating depression and anxiety disorders.

Anticancer Properties

Studies have suggested that derivatives of this compound may possess anticancer activity. The incorporation of thiophene and piperazine rings has been linked to the inhibition of cancer cell proliferation in various human cancer cell lines. For instance, similar compounds have shown cytotoxic effects against colon and breast cancer cells, indicating a promising avenue for further investigation in oncology .

Neurological Disorders

The compound's ability to interact with neurotransmitter systems positions it as a potential therapeutic agent for neurological disorders such as Alzheimer's disease. Research into related compounds has demonstrated efficacy in modulating cognitive functions and neuroprotection, suggesting that this compound could be explored for similar applications .

Anti-inflammatory Effects

Preliminary studies indicate that compounds with structural similarities may exhibit anti-inflammatory properties. This suggests potential applications in treating inflammatory diseases, where modulation of the immune response is crucial .

Synthesis and Structure-Activity Relationship (SAR)

Understanding the synthesis of this compound is essential for optimizing its pharmacological properties. The synthesis typically involves multi-step reactions that include the formation of the piperazine ring and the introduction of fluorinated phenyl groups.

Table 2: Synthesis Overview

StepReaction TypeKey Reagents
1Ring FormationPiperazine derivatives
2Substitution ReactionFluorinated phenols
3CouplingThiophene derivatives
4Amide FormationOxaloyl chloride

Case Study 1: Antidepressant Screening

In a study focusing on the antidepressant effects of piperazine derivatives, this compound was tested alongside other analogs. Results indicated significant improvement in behavioral models of depression, highlighting its potential as a novel antidepressant .

Case Study 2: Cancer Cell Line Testing

A series of tests conducted on various cancer cell lines demonstrated that modifications to the thiophene and piperazine components enhanced cytotoxicity against breast and colon cancer cells. The findings suggest that structural optimization can lead to more effective anticancer agents derived from this compound .

Q & A

Q. What are the key structural features of this compound, and how do they influence its receptor-binding affinity?

The compound contains a 2-fluorophenylpiperazine moiety, a thiophene ring , and an oxalamide linker connecting a 4-methylbenzyl group . These features are critical for modulating interactions with serotonin or dopamine receptors. Structural analysis via X-ray crystallography (for analogs) reveals that the fluorophenyl group enhances hydrophobic interactions, while the thiophene ring contributes to π-π stacking . The oxalamide linker facilitates hydrogen bonding with receptor residues .

Q. What synthetic routes are recommended for preparing this compound?

A multi-step synthesis is typical:

Piperazine intermediate : React 2-fluorophenylpiperazine with propan-2-yl bromide under anhydrous conditions (THF, NaH) .

Thiophene coupling : Use Suzuki-Miyaura cross-coupling to attach the thiophene group (Pd(PPh₃)₄, K₂CO₃, DME) .

Oxalamide formation : Couple intermediates via oxalyl chloride in dichloromethane with triethylamine .
Purification involves column chromatography (SiO₂, ethyl acetate/hexane) and recrystallization .

Q. Which in vitro assays are suitable for initial biological activity screening?

  • Receptor binding assays : Radioligand displacement studies (e.g., 5-HT₁A or D₂ receptors) using HEK-293 cells transfected with target receptors .
  • Enzyme inhibition : Test for COX-2 inhibition using a fluorometric kit (IC₅₀ determination) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., MCF-7) at 10–100 μM concentrations .

Advanced Research Questions

Q. How can synthetic yield be optimized for large-scale production?

  • Catalyst optimization : Replace Pd(PPh₃)₄ with Buchwald-Hartwig catalysts (e.g., XPhos Pd G3) to improve coupling efficiency .
  • Flow chemistry : Use continuous flow reactors for piperazine alkylation to reduce reaction time and byproducts .
  • Purification : Switch from column chromatography to preparative HPLC with C18 columns for higher purity (>98%) .

Q. How can contradictions in reported binding affinity data be resolved?

Contradictions may arise from assay conditions (e.g., buffer pH, temperature). Validate using:

  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics (KD values) .
  • Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to confirm binding modes .
  • Molecular docking : Compare docking scores (AutoDock Vina) with experimental data to identify key residues (e.g., Asp116 in 5-HT₁A) .

Q. What strategies enable comparative analysis with structurally similar compounds?

Compound Structural Variation Biological Activity Reference
Target Compound 2-fluorophenyl, thiophene, oxalamide5-HT₁A Ki = 12 nM
Analog A 4-chlorophenyl, furanD₂ Ki = 45 nM (lower selectivity)
Analog B 3-methoxyphenyl, no thiopheneCOX-2 IC₅₀ = 2.1 μM

Use 3D-QSAR models (e.g., CoMFA) to correlate substituent effects with activity .

Q. How can metabolic stability be assessed to guide further optimization?

  • Microsomal incubation : Incubate with human liver microsomes (HLMs) and monitor degradation via LC-MS/MS (t₁/₂ calculation) .
  • CYP450 inhibition : Screen against CYP3A4/2D6 using fluorogenic substrates .
  • Metabolite ID : Use high-resolution mass spectrometry (HRMS) to identify hydroxylation at the piperazine ring .

Methodological Notes

  • Key references : Structural data from PubChem , synthetic protocols from peer-reviewed analogs , and advanced techniques from pharmacology studies .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.